molecular formula C11H8N4O5 B4933671 3-[(3,5-dinitro-2-pyridinyl)amino]phenol CAS No. 326899-75-6

3-[(3,5-dinitro-2-pyridinyl)amino]phenol

Cat. No. B4933671
CAS RN: 326899-75-6
M. Wt: 276.20 g/mol
InChI Key: SCVFUGNWYODCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dinitro-2-pyridinyl)amino]phenol, commonly known as DNOC, is a synthetic organic compound that has been extensively used in the agricultural industry as a herbicide, insecticide, and fungicide. DNOC has been used in various formulations to control weeds, pests, and diseases in crops such as cotton, tobacco, and fruits. Despite its effectiveness in crop protection, DNOC has been banned in many countries due to its toxic nature and potential health hazards.

Mechanism of Action

DNOC exerts its biological effects by inhibiting the activity of enzymes involved in oxidative phosphorylation and energy metabolism. DNOC has been shown to inhibit the activity of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. This leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to cell death.
Biochemical and Physiological Effects
DNOC has been shown to have toxic effects on various organs such as the liver, kidney, and lungs. DNOC exposure has been associated with liver damage, kidney damage, and respiratory distress. DNOC has also been shown to have teratogenic effects and can cause developmental abnormalities in fetuses.

Advantages and Limitations for Lab Experiments

DNOC has been widely used in laboratory experiments to study its biological effects. DNOC is readily available and can be synthesized using simple chemical reactions. However, the use of DNOC in laboratory experiments is limited due to its toxic nature and potential health hazards.

Future Directions

There are several future directions for the study of DNOC. One potential direction is the development of novel DNOC derivatives with improved anti-tumor activity and reduced toxicity. Another direction is the study of the molecular mechanisms underlying the anti-tumor activity of DNOC. Additionally, the potential use of DNOC in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.

Synthesis Methods

DNOC can be synthesized by the nitration of 3-amino phenol with nitric acid and sulfuric acid. The resulting product is then treated with pyridine to obtain 3-[(3,5-dinitro-2-pyridinyl)amino]phenol. This synthesis method is widely used in the production of DNOC for commercial use.

Scientific Research Applications

DNOC has been extensively studied for its potential use in cancer therapy. Studies have shown that DNOC has anti-tumor activity and can induce apoptosis in cancer cells. DNOC has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and liver cancer. DNOC has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

3-[(3,5-dinitropyridin-2-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c16-9-3-1-2-7(4-9)13-11-10(15(19)20)5-8(6-12-11)14(17)18/h1-6,16H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVFUGNWYODCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385705
Record name 3-[(3,5-dinitropyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

326899-75-6
Record name 3-[(3,5-dinitropyridin-2-yl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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